Einecs 304-903-3

Description

Properties

CAS No. |

94291-77-7 |

|---|---|

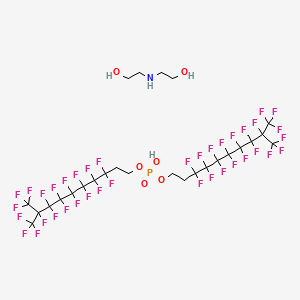

Molecular Formula |

C26H20F38NO6P |

Molecular Weight |

1195.4 g/mol |

IUPAC Name |

bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C22H9F38O4P.C4H11NO2/c23-5(24,9(29,30)13(37,38)17(45,46)15(41,42)11(33,34)7(27,19(49,50)51)20(52,53)54)1-3-63-65(61,62)64-4-2-6(25,26)10(31,32)14(39,40)18(47,48)16(43,44)12(35,36)8(28,21(55,56)57)22(58,59)60;6-3-1-5-2-4-7/h1-4H2,(H,61,62);5-7H,1-4H2 |

InChI Key |

KWXNYGDGJKISHD-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of the Perfluorinated Organophosphate Diethanolamine Complex

Synthesis Routes for Fluorinated Decyl Alcohol Precursors

The foundational step in producing the target complex is the synthesis of the long-chain fluorous alcohol, which serves as the backbone for subsequent functionalization. The precursor is typically a mixture of telomer alcohols with the general structure F(CF₂)ₙCH₂CH₂OH, where 'n' is variable but centers around a value that yields an average chain length analogous to a decyl group.

Electrochemical fluorination (ECF), commonly known as the Simons process, is a foundational method for producing perfluorinated compounds. While not typically used for the direct synthesis of the final telomer alcohol due to its aggressive and non-selective nature, ECF is instrumental in producing key perfluorinated starting materials.

In this process, a hydrocarbon precursor, such as a long-chain carboxylic acid derivative (e.g., octanoyl chloride), is dissolved in anhydrous hydrogen fluoride (B91410) (aHF). A direct electric current is passed through the solution using nickel anodes. The process proceeds via a radical mechanism where C-H bonds are systematically replaced with C-F bonds. The high energy of the process often leads to molecular fragmentation and isomerization, resulting in a mixture of perfluorinated products.

For example, the ECF of octanoyl chloride would primarily yield perfluorooctanoyl fluoride (C₇F₁₅COF). This highly stable intermediate can then be chemically reduced (e.g., using sodium borohydride) to produce perfluorooctanol (C₇F₁₅CH₂OH). While this route produces a perfluoroalcohol, it does not yield the specific F(CF₂)ₙCH₂CH₂OH structure required for the Einecs 304-903-3 precursor. Therefore, ECF is more relevant for synthesizing the short-chain perfluoroalkyl iodides (e.g., CF₃I, C₂F₅I) that are used as chain-transfer agents (telogens) in telomerization reactions.

Telomerization is the most direct and industrially significant method for synthesizing the required fluorinated alcohol precursor, F(CF₂)ₙCH₂CH₂OH. This free-radical process involves the reaction of a "taxogen" (a monomer that polymerizes) with a "telogen" (a chain transfer agent that terminates the polymerization).

Telomer Formation: The primary taxogen used is tetrafluoroethylene (B6358150) (TFE, CF₂=CF₂). The telogen is typically a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I). The reaction is initiated by a radical initiator (e.g., an azo compound or peroxide) at elevated temperature and pressure. The telogen transfers its iodine atom to terminate the growing polymer chain, yielding a distribution of perfluoroalkyl iodides of the structure F(CF₂)ₙI. The chain length distribution can be controlled by adjusting the molar ratio of TFE to the telogen.

C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂)₂ₙI

Ethylene (B1197577) Insertion: The resulting perfluoroalkyl iodide is then reacted with ethylene (CH₂=CH₂). This reaction, often initiated by peroxide, inserts a single ethylene unit between the perfluoroalkyl chain and the iodine atom.

F(CF₂)ₘI + CH₂=CH₂ → F(CF₂)ₘCH₂CH₂I

Hydrolysis to Alcohol: The final step is the conversion of the terminal iodide to a hydroxyl group. This is typically achieved through hydrolysis, often by reacting the 2-(perfluoroalkyl)ethyl iodide with an oleum (B3057394) (sulfuric acid and SO₃) mixture, followed by quenching with water. This process yields the target fluorotelomer alcohol.

F(CF₂)ₘCH₂CH₂I + H₂O (via sulfation/hydrolysis) → F(CF₂)ₘCH₂CH₂OH + HI

The resulting product is a mixture of alcohols with varying fluorinated chain lengths, which is often used directly in the subsequent phosphorylation step.

Table 1: Comparison of Synthetic Strategies for Fluorinated Alcohol Precursors

| Feature | Electrochemical Fluorination (ECF) | Telomerization |

|---|---|---|

| Primary Role | Production of telogen starting materials (e.g., C₂F₅I) | Direct synthesis of the F(CF₂)ₙCH₂CH₂OH precursor |

| Key Reagents | Anhydrous HF, hydrocarbon precursor | Tetrafluoroethylene, perfluoroalkyl iodide, ethylene |

| Selectivity | Low; significant fragmentation and isomerization | High; controlled chain length via reagent ratios |

| Product Structure | Primarily branched and fully fluorinated alkanes/acyl fluorides | Linear F(CF₂)ₙCH₂CH₂OH with a hydrocarbon spacer |

| Industrial Scalability | High, but requires specialized corrosion-resistant equipment | High; standard for fluorotelomer production |

Phosphorylation Reactions for the Formation of Fluorinated Phosphate (B84403) Esters

With the fluorinated alcohol precursor in hand, the next critical transformation is the addition of the phosphate moiety. This is achieved through an esterification reaction, converting the terminal -OH group into a phosphate ester.

Direct esterification involves the reaction of the fluorinated alcohol (R₣-OH, where R₣ = F(CF₂)ₙCH₂CH₂) with a strong phosphorus-containing acid, most commonly orthophosphoric acid (H₃PO₄). The reaction is an equilibrium process that requires forcing conditions, such as high temperatures (100-160 °C) and the continuous removal of water, to drive the reaction toward the product.

R₣-OH + H₃PO₄ ⇌ R₣-O-P(O)(OH)₂ + H₂O

While conceptually simple, this method suffers from several drawbacks. The high temperatures can lead to degradation of the starting material, and the equilibrium nature results in incomplete conversion. Furthermore, the reaction can produce a mixture of mono-, di-, and tri-phosphate esters, as well as pyrophosphate byproducts, making purification challenging and reducing the yield of the desired monoester.

To overcome the limitations of direct esterification, more reactive phosphorylating agents are employed. These reagents allow the reaction to proceed under milder conditions with higher selectivity and yield.

The most common and effective agent is phosphorus oxychloride (POCl₃) . The reaction proceeds in a two-step sequence:

The fluorinated alcohol reacts with POCl₃, typically in the presence of a non-nucleophilic tertiary amine base (e.g., triethylamine) which acts as an HCl scavenger. This forms a dichlorophosphate (B8581778) intermediate.

R₣-OH + POCl₃ + Et₃N → R₣-O-P(O)Cl₂ + Et₃N·HCl

This highly reactive intermediate is not isolated but is immediately subjected to hydrolysis with a stoichiometric excess of water to replace the remaining chlorine atoms with hydroxyl groups, yielding the final phosphoric acid monoester.

R₣-O-P(O)Cl₂ + 2H₂O → R₣-O-P(O)(OH)₂ + 2HCl

Another effective agent is polyphosphoric acid (PPA) , which serves as both a source of phosphate and a powerful dehydrating agent, making it more effective than orthophosphoric acid for driving the esterification to completion.

Table 2: Analysis of Phosphorylation Methods for R₣-OH

| Method | Key Reagent(s) | Typical Conditions | Relative Yield | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Orthophosphoric Acid (H₃PO₄) | 100-160 °C, vacuum | Low to Moderate | Adv: Simple reagents. Disadv: Harsh conditions, low selectivity, difficult purification. |

| POCl₃ Method | Phosphorus Oxychloride (POCl₃), Triethylamine, Water | 0-50 °C | High | Adv: Mild conditions, high yield, high selectivity for monoester. Disadv: Requires handling of corrosive POCl₃. |

| PPA Method | Polyphosphoric Acid (PPA) | 60-100 °C | Moderate to High | Adv: Acts as its own dehydrating agent. Disadv: Viscous medium can complicate workup. |

Stoichiometric and Mechanistic Aspects of Diethanolamine (B148213) Complexation

The final step in the synthesis of this compound is the formation of the 1:1 complex between the perfluorinated phosphate ester and diethanolamine (DEA). This is an acid-base neutralization reaction.

The perfluorinated phosphate ester, F(CF₂)ₙCH₂CH₂OPO₃H₂, is a dibasic acid due to the two hydroxyl groups on the phosphorus atom. Diethanolamine, HN(CH₂CH₂OH)₂, is a secondary amine and acts as a Brønsted-Lowry base.

The reaction is typically carried out by dissolving the acidic phosphate ester in a suitable solvent, such as isopropanol (B130326) or a water/alcohol mixture, and then adding one molar equivalent of diethanolamine with stirring. The lone pair of electrons on the nitrogen atom of DEA abstracts one of the acidic protons from the phosphate group. This proton transfer results in the formation of a diethanolammonium cation and a perfluorinated organophosphate anion.

Mechanism: F(CF₂)ₙCH₂CH₂OPO₃H₂ + HN(CH2CH₂OH)₂ → [H₂N⁺(CH₂CH₂OH)₂][F(CF₂)ₙCH₂CH₂OPO₃H⁻]

The resulting product is an ionic salt, or complex, held together by strong electrostatic attraction. The 1:1 stoichiometry specified in the Einecs definition indicates that only one of the two available acidic protons on the phosphate is neutralized by the amine. The complex, being less soluble in the reaction medium than the individual reactants, often precipitates or can be isolated upon solvent removal. The formation and purity of the complex are confirmed using various analytical techniques.

Table 3: Spectroscopic Evidence for Diethanolamine Complexation

| Spectroscopic Technique | Key Observation in Product Spectrum | Interpretation |

|---|---|---|

| FTIR Spectroscopy | Disappearance of broad P-OH acid peak (~2500-3300 cm⁻¹). Appearance of a new, broad N-H⁺ stretch (~2400-3000 cm⁻¹). | Confirms proton transfer from the phosphate group to the amine nitrogen. |

| ¹H NMR Spectroscopy | Integration of DEA protons vs. R₣-CH₂CH₂- protons confirms a 1:1 molar ratio. Downfield shift of DEA N-H and α-CH₂ protons. | Validates the 1:1 stoichiometry of the complex. The shift indicates protonation at the nitrogen center. |

| ³¹P NMR Spectroscopy | Significant upfield or downfield shift of the phosphorus signal compared to the starting phosphoric acid ester. | The chemical environment of the phosphorus nucleus changes upon deprotonation, confirming salt formation. |

Acid-Base Interactions and Salt Formation

The formation of the this compound complex is fundamentally an acid-base reaction resulting in the creation of a salt. The two primary components are a highly fluorinated organophosphorus acid, bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate, and an organic base, diethanolamine (2-(2-hydroxyethylamino)ethanol).

The organophosphate component acts as the acid. The presence of numerous highly electronegative fluorine atoms on the alkyl chains exerts a powerful electron-withdrawing inductive effect. This effect is transmitted to the central phosphorus atom and, subsequently, to the P-O-H bond of the phosphate group. This polarization significantly weakens the O-H bond, making the proton (H⁺) more readily available for dissociation and thus rendering the molecule a strong acid. Organophosphorus acids are known to participate in such acid-base surface reactions and can be strongly chemisorbed on various surfaces. researchgate.net

Diethanolamine, on the other hand, is a weak base. The nitrogen atom possesses a lone pair of electrons, which can accept a proton. The reaction between the perfluorinated organophosphoric acid and diethanolamine is a classic neutralization reaction: the acidic proton from the phosphate group is transferred to the basic nitrogen atom of the diethanolamine. This transfer results in the formation of two ions: the bulky perfluorinated organophosphate anion and the diethanolammonium cation. These oppositely charged ions are held together by strong electrostatic attraction, forming the stable salt complex, this compound.

Hydrogen Bonding and Intermolecular Association

Beyond the primary ionic bond, hydrogen bonding and other intermolecular forces play a crucial role in the structure and properties of the complex. The diethanolammonium cation, [(HOCH₂CH₂)₂NH₂]⁺, contains two hydroxyl (-OH) groups and an ammonium (B1175870) (-NH₂⁺) group, all of which are potent hydrogen bond donors.

Quantum chemical calculations on similar systems have shown that the formation of two or more hydrogen bonds is a central feature in the stability of molecular complexes involving atmospheric nucleation precursors like sulfuric acid and organic acids. nih.gov The strength of these bonds can be significant, influencing the physical state, solubility, and thermal stability of the compound. FTIR spectroscopy is a common technique used to study these interactions, as the formation of hydrogen bonds causes a noticeable shift in the vibrational frequencies of the involved functional groups, such as the O-H and N-H stretching bands. researchgate.net

Optimization of Reaction Conditions and Yields for the Complex Synthesis

The synthesis of organophosphate salts like this compound requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically optimized include solvent, temperature, stoichiometry, and purification methods. While specific optimization data for this exact complex is proprietary, general principles for analogous reactions, such as the synthesis of phosphoramidates or other organophosphorus compounds, provide a framework for this process. acs.orgresearchgate.net

A typical synthesis would involve reacting the perfluorinated organophosphoric acid with diethanolamine, often in a 1:1 molar ratio, within a suitable solvent. The choice of solvent is critical; it must dissolve both reactants to facilitate the reaction but should ideally allow for the product to precipitate upon formation or be easily removed during workup. Post-synthesis purification, such as recrystallization or chromatography, is essential to achieve high purity (>95%). vulcanchem.com

The following interactive table illustrates how different parameters could be varied to optimize the synthesis of such a complex, based on common optimization strategies in organic synthesis. acs.orgnih.gov

Table 1: Hypothetical Optimization of Reaction Conditions for Complex Synthesis

| Parameter | Variation | Expected Outcome on Yield/Purity | Rationale |

|---|---|---|---|

| Solvent | Dichloromethane | Moderate Yield | Good solubility for reactants, but can make purification difficult. acs.org |

| Tetrahydrofuran (THF) | High Yield | Anhydrous conditions can favor the reaction; often used for similar amine reactions. researchgate.net | |

| Toluene | Moderate Yield | Apolar solvent, may require heating to facilitate reaction. acs.org | |

| Temperature | 0 °C to Room Temp | High Purity | Lower temperatures can reduce the formation of side products. researchgate.net |

| Reflux | Higher Reaction Rate | Increased temperature can speed up the reaction but may lead to decomposition or side reactions. mdpi.com | |

| Catalyst | None (Direct Reaction) | Standard Yield | The reaction is a direct acid-base neutralization and may not require a catalyst. |

| Triethylamine (TEA) | Improved Yield | Often used as a base in reactions involving amine nucleophiles to scavenge protons. researchgate.net | |

| Purification | Recrystallization | High Purity | Effective for crystalline solids, removes soluble impurities. |

Green Chemistry Principles Applied to the Synthesis of Perfluorinated Compounds

The synthesis of highly fluorinated compounds has traditionally involved reagents and solvents that are environmentally persistent and hazardous. The application of green chemistry principles aims to mitigate these issues. wikipedia.org The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. kahedu.edu.inroyalsocietypublishing.org

Key principles relevant to the synthesis of perfluorinated compounds include:

Waste Prevention: Designing syntheses to minimize the generation of waste is preferable to treating waste after it has been created. wikipedia.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. kahedu.edu.in The salt formation in this complex has a high atom economy as it is an addition reaction.

Use of Safer Solvents: A major source of pollution in chemical processes is the use of conventional organic solvents. royalsocietypublishing.org Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., scCO₂), or solvent-free reactions. wikipedia.org For fluorinated compounds, fluorous chemistry techniques, which use perfluorinated solvents for extraction, can facilitate easy separation and recycling of catalysts and reagents, reducing solvent waste. kahedu.edu.intechniques-ingenieur.fr

Design for Energy Efficiency: Avoiding high temperatures and pressures reduces energy consumption. royalsocietypublishing.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. royalsocietypublishing.org While the primary salt formation may not need a catalyst, catalysts are often employed in the synthesis of the perfluorinated precursors. rsc.org

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity and environmental persistence. wikipedia.org Recent research focuses on creating fluorinated compounds that are effective for their purpose but are designed to degrade after use. royalsocietypublishing.orguva.nl

Synthesis of Structurally Modified Analogues of the Complex

The synthesis of structurally modified analogues of the this compound complex allows for the fine-tuning of its physicochemical properties. Modifications can be targeted at either the perfluorinated chain or the diethanolamine moiety.

Alterations in Fluorinated Chain Length and Branching

The length and branching of the perfluoroalkyl chains are critical determinants of the molecule's properties. The synthesis of analogues with different chain lengths can be achieved by using different fluorotelomer alcohols or other fluorinated starting materials in the initial synthesis of the organophosphate. miljodirektoratet.no

The chain length significantly impacts properties like hydrophobicity, solubility, and bioaccumulation potential. researchgate.netresearchgate.net Generally, longer fluorinated chains lead to increased hydrophobicity and a greater tendency to bioaccumulate. nih.gov However, the relationship between chain length and solubility in specific media, like supercritical CO₂, can be more complex, with intermediate chain lengths sometimes showing lower solubility than both shorter and longer analogues. acs.org

Table 2: Influence of Fluorinated Chain Length on Compound Properties

| Chain Length | Relative Hydrophobicity | Bioaccumulation Potential | Impact on Properties |

|---|---|---|---|

| Short-chain (C4-C7) | Lower | Lower | Higher water solubility, greater mobility in the environment. researchgate.net |

| Long-chain (C8+) | Higher | Higher | Increased hydrophobicity, higher affinity for binding to proteins. researchgate.netnih.gov |

Substitutions within the Diethanolamine Moiety

The diethanolamine portion of the complex can also be chemically modified to create analogues with different functionalities. This can be achieved by using different aminoalcohols or substituted diethanolamines during the salt formation step. For example, using triethanolamine (B1662121) would provide an additional hydroxyl group, while using N-methyldiethanolamine would replace the acidic N-H proton with a methyl group, altering the hydrogen bonding capabilities.

Such substitutions can be used to:

Increase hydrophilicity: Introducing more hydroxyl or other polar groups can increase water solubility. mdpi.com

Alter binding affinity: Changing the structure of the amine can impact how the complex interacts with surfaces or other molecules. mdpi.com

Introduce reactive sites: Functional groups can be incorporated into the amine to allow for further reactions, such as polymerization or grafting onto surfaces. nih.gov For instance, diethanolamine derivatives have been used in the synthesis of polyurethanes and as ligands for catalysts. nih.govresearchgate.net

The synthesis of such analogues follows the same fundamental acid-base principles, but the properties of the resulting complex can be significantly different, highlighting the versatility of this synthetic platform.

Table of Compound Names

| Trivial/Trade Name or Identifier | IUPAC Name |

| This compound | bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate; 2-(2-hydroxyethylamino)ethanol |

| Diethanolamine | 2-(2-hydroxyethylamino)ethanol |

| Triethanolamine | 2,2',2''-Nitrilotriethanol |

| N-methyldiethanolamine | 2,2'-(Methylimino)diethanol |

| Triethylamine | N,N-Diethylethanamine |

| Dichloromethane | Dichloromethane |

| Tetrahydrofuran | Oxolane |

| Toluene | Toluene |

Preparation of Related Fluorinated Organophosphorus Compounds

The synthesis of the specific complex, bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol, is a prime example of the preparation of fluorinated organophosphorus compounds. The general approach involves two key stages: the synthesis of the perfluorinated phosphoric acid and its subsequent reaction with diethanolamine.

A common method for producing the bis(fluoroalkyl)phosphoric acid intermediate involves the reaction of a fluoroalkyl alcohol with a phosphorylating agent. google.com Typically, phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) is employed for this purpose. google.com The reaction of a fluoroalkyl alcohol with one of these reagents leads to a mixture of mono- and bis(fluoroalkyl)phosphoric acids. To obtain a higher ratio of the desired bis(fluoroalkyl)phosphate, specific methods, such as those that control the stoichiometry and reaction conditions, can be utilized. google.com

Once the bis(fluoroalkyl)phosphoric acid is synthesized, the formation of the diethanolamine complex is achieved through a neutralization reaction. google.com The acidic hydrogen of the phosphate group reacts with the basic nitrogen atom of diethanolamine (DEA) to form a stable alkanolammonium salt. google.com This reaction is typically carried out by stirring the two components together, sometimes with gentle heating to ensure complete reaction. google.com The resulting product is the perfluorinated organophosphate-diethanolamine complex. The molar ratio of the reactants is crucial, with a 2:1:1 ratio of fluoroalcohol to phosphorylating agent to amine being ideal for producing the bis(fluoroalkyl)phosphate diethanolamine salt. google.com

The synthesis of related fluorinated organophosphorus compounds follows similar principles. For instance, by varying the starting fluoroalcohol, a range of perfluorinated organophosphates with different chain lengths and branching can be prepared. Furthermore, other amines can be used in the neutralization step to create a variety of amine-phosphate complexes. For example, primary, secondary, and other tertiary amines such as monoethanolamine, triethanolamine, and morpholine (B109124) are also suitable bases. acs.org

The synthesis of unsymmetrical fluoroalkyl phosphates can be achieved through the catalytic alcoholysis of phosphoryl chlorides. For example, heating a trifluoromethyl phosphorodichloridate with a primary fluoroalcohol in the presence of a catalyst like calcium chloride can yield unsymmetrical phosphates. researchgate.net

Derivatization of the resulting perfluorinated organophosphate-diethanolamine complex can be performed for various purposes, including analytical detection. While specific derivatization of this exact complex is not widely reported, general methods for organophosphate derivatization are applicable. For instance, derivatization with agents like pentafluorobenzyl bromide (PFB-Br) can be used to enhance the volatility and detectability of organophosphates in gas chromatography. researchgate.net

Below is a table summarizing the key reactants and products in the synthesis of the target compound and related structures.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decan-1-ol | Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃) | Diethanolamine | Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

| Fluoroalkyl alcohol | Phosphorus pentoxide (P₂O₅) | Monoethanolamine | Bis(fluoroalkyl)phosphate monoethanolamine salt |

| Fluoroalkyl alcohol | Phosphorus oxychloride (POCl₃) | Triethanolamine | Bis(fluoroalkyl)phosphate triethanolamine salt |

| Trifluoromethyl phosphorodichloridate | Primary fluoroalcohol | - | Unsymmetrical fluoroalkyl phosphate |

Molecular Structure, Conformational Analysis, and Bonding Characteristics of the Perfluorinated Organophosphate Diethanolamine Complex

Advanced Spectroscopic Characterization for Molecular Elucidation

A multi-technique spectroscopic approach is indispensable for a thorough understanding of the molecular structure of the perfluorinated organophosphate-diethanolamine complex in both solution and solid states.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For the title compound, a combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR would provide a detailed picture of its structure.

¹H NMR: The proton NMR spectrum would primarily characterize the diethanolamine (B148213) moiety. Key resonances would include those for the methylene groups adjacent to the oxygen (-CH₂-O-) and the nitrogen (-CH₂-N-), as well as the hydroxyl (-OH) and amine (N-H) protons. The chemical shifts and coupling patterns of these signals would be sensitive to the protonation state of the amine and its interaction with the phosphate (B84403) anion.

¹³C NMR: The carbon spectrum would complement the ¹H NMR data by providing information on the carbon framework of both the diethanolamine and the perfluorinated alkyl chains of the organophosphate. Signals for the ethyl groups of the diethanolamine and the initial methylene groups of the perfluoroalkyl chains would be of particular interest.

¹⁹F NMR: As fluorine is a highly sensitive nucleus, ¹⁹F NMR is crucial for characterizing the perfluorinated chains. The spectrum would be expected to show a series of multiplets corresponding to the different CF₂ and CF₃ groups along the alkyl chain. The chemical shifts and through-space or through-bond couplings would confirm the structure and conformation of these chains.

³¹P NMR: Phosphorus-31 NMR provides direct information about the chemical environment of the central phosphorus atom in the organophosphate. The chemical shift would be indicative of the oxidation state and bonding environment of the phosphorus.

Table 1: Hypothetical NMR Data for the Perfluorinated Organophosphate-Diethanolamine Complex

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₂-O- (Diethanolamine) | 3.5 - 4.0 | Triplet |

| ¹H | -CH₂-N- (Diethanolamine) | 2.8 - 3.2 | Triplet |

| ¹³C | -CH₂-O- (Diethanolamine) | 60 - 65 | Singlet |

| ¹³C | -CH₂-N- (Diethanolamine) | 45 - 50 | Singlet |

| ¹⁹F | -CF₃ | ~ -81 | Triplet |

| ¹⁹F | -CF₂- (chain) | -110 to -126 | Multiplets |

| ³¹P | Phosphate | 0 to -10 | Singlet |

Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. FTIR and Raman spectroscopy are complementary techniques that would be used to identify key functional groups and intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching from the diethanolamine cation, P=O and P-O-C stretching from the organophosphate anion, and strong C-F stretching vibrations from the perfluorinated chains. Hydrogen bonding between the diethanolamine and the phosphate would be observable as a broadening and shift in the O-H and N-H bands.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The P=O symmetric stretch and vibrations of the C-C and C-F bonds in the perfluoroalkyl chains would provide complementary information to the FTIR data.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H / N-H | Stretching (H-bonded) | 3200 - 3500 | FTIR |

| C-H | Stretching | 2850 - 3000 | FTIR, Raman |

| P=O | Stretching | 1200 - 1300 | FTIR, Raman |

| C-F | Stretching | 1100 - 1250 | FTIR |

| P-O-C | Stretching | 950 - 1100 | FTIR |

Note: This table presents typical frequency ranges for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

HRMS is a critical technique for confirming the elemental composition and elucidating the structure through fragmentation analysis. Electrospray ionization (ESI) would be a suitable method for this ionic complex. The high-resolution data allows for the determination of the exact mass of the parent ion and its fragments, enabling the unambiguous confirmation of the molecular formula. The fragmentation pattern would provide insights into the connectivity of the molecule, with characteristic losses of the diethanolamine cation and fragmentation of the perfluoroalkyl chains.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) states of the elements present in the sample. chemicalbook.com For the title compound, XPS would be used to quantify the atomic concentrations of C, O, N, F, and P on the surface of the material. High-resolution scans of the C 1s, O 1s, N 1s, F 1s, and P 2p core levels would provide information on their respective chemical environments. For instance, the C 1s spectrum could be deconvoluted to identify contributions from C-H/C-C, C-N, C-O, and C-F bonds. The binding energies of the N 1s and P 2p peaks would confirm the ionic nature of the interaction between the diethanolamine and the organophosphate. srce.hr

Crystallographic Studies for Solid-State Structure Determination

To understand the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, X-ray crystallography is the definitive technique.

Single Crystal X-ray Diffraction Analysis

Growing suitable single crystals of the perfluorinated organophosphate-diethanolamine complex would be a prerequisite for this analysis. A successful single crystal X-ray diffraction experiment would provide a wealth of information, including:

Unit Cell Parameters: The dimensions and angles of the repeating unit in the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.

Atomic Coordinates: The precise position of every atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the cation and anion.

Intermolecular Interactions: Detailed information on hydrogen bonding between the diethanolamine and the phosphate group, as well as van der Waals interactions, particularly those involving the fluorinated chains.

Table 3: Illustrative Crystallographic Data Table

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This table outlines the type of data obtained from a single crystal X-ray diffraction study.

Chemical Reactivity and Mechanistic Pathways of the Perfluorinated Organophosphate Diethanolamine Complex

Hydrolytic Stability and Degradation Kinetics in Various pH Environments

The hydrolysis of organophosphate esters is a critical degradation pathway influenced significantly by pH. The process involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic phosphorus atom. mdpi.com The presence of highly electronegative fluorine atoms in the alkyl chains of Einecs 304-903-3 enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. stackexchange.com However, the bulky nature of the perfluorinated groups and the diethanolamine (B148213) complex can also introduce steric hindrance, affecting the rate of hydrolysis.

Acid-Catalyzed Hydrolysis Mechanisms

In acidic environments, the hydrolysis of organophosphate esters can proceed through the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by a water molecule. mdpi.com For fluorinated organophosphates, this process typically results in the cleavage of the P-O bond. epa.gov The reaction mechanism involves the formation of a pentacoordinate intermediate, followed by the departure of a leaving group. stackexchange.com The rate of acid-catalyzed hydrolysis can be influenced by the acid concentration, with studies on similar compounds showing a maximum rate at a specific molarity, beyond which acid inhibition may occur. mdpi.com

The initial products of acid-catalyzed hydrolysis of the perfluorinated organophosphate-diethanolamine complex are expected to be diethanolamine and bis(1,1,2,2-tetrafluoroethyl) hydrogen phosphate (B84403). Subsequent, slower hydrolysis could lead to the formation of 1,1,2,2-tetrafluoroethanol and phosphoric acid. osti.gov

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of organophosphates occurs via nucleophilic attack of the hydroxide ion (OH⁻) on the phosphorus atom. mdpi.com This pathway is generally more rapid than acid-catalyzed hydrolysis for organophosphates. epa.govnih.gov The reaction proceeds through a trigonal bipyramidal transition state, leading to the cleavage of a P-O or P-N bond. For organophosphate esters, base-catalyzed cleavage typically favors the departure of the group attached to the most electron-withdrawing moiety. epa.gov In the case of this compound, this would favor the cleavage of the perfluorinated alkoxy groups.

Studies on analogous fluorinated organophosphates have demonstrated that base-catalyzed hydrolysis yields the corresponding alcohol and the phosphate salt. For instance, the hydrolysis of O-(2-fluoroethyl)-O-(p-nitrophenyl) methylphosphonate (B1257008) at pH 7.4 shows pseudo-first-order kinetics, yielding p-nitrophenol and the corresponding fluorinated methylphosphonic acid. nih.gov The rate of hydrolysis is significantly influenced by the substituents on the phosphorus atom, with electron-withdrawing groups accelerating the reaction. mdpi.com

Characterization of Hydrolysis Products

The hydrolysis of the perfluorinated organophosphate-diethanolamine complex under different pH conditions is expected to yield a series of degradation products. The primary products from the cleavage of the ester bonds would be diethanolamine, 1,1,2,2-tetrafluoroethanol, and phosphoric acid. osti.govwikipedia.org Under certain conditions, intermediate species such as mono(1,1,2,2-tetrafluoroethyl) phosphate and various phosphonic acids may also be formed. osti.govmdpi.com The identification of these products is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. osti.govmdpi.com For example, the hydrolysis of nerve agents, which are also organophosphorus compounds, results in various phosphonic acids that can be derivatized for GC-MS analysis. mdpi.com

Table 1: Expected Hydrolysis Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| Diethanolamine | C₄H₁₁NO₂ | Cleavage of the amine-phosphate bond |

| 1,1,2,2-Tetrafluoroethanol | C₂H₂F₄O | Hydrolysis of the P-O-alkyl bond |

| Phosphoric Acid | H₃PO₄ | Complete hydrolysis of the phosphate ester |

Thermal Decomposition Processes and Product Evolution

The thermal stability of organophosphate esters is highly dependent on their chemical structure. Perfluorinated compounds are known for their high thermal stability due to the strength of the C-F bond. nih.gov However, the phosphate ester and the amine complex introduce points of thermal instability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and decomposition profile of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the extent of mass loss at different stages. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and glass transitions, as well as exothermic or endothermic decomposition processes.

For organophosphate-amine complexes, TGA typically shows a multi-stage decomposition pattern. The initial weight loss often corresponds to the dissociation of the amine component, followed by the degradation of the organophosphate itself at higher temperatures. nih.govacs.org The thermal stability of organophosphorus compounds is influenced by the level of oxygenation at the phosphorus atom, with phosphates generally decomposing at lower temperatures than phosphonates or phosphinates. mdpi.com The incorporation of phosphorus-nitrogen groups can alter the decomposition pathway, often leading to the formation of a protective char layer that enhances thermal stability. mdpi.com

DSC analysis of similar organophosphate compounds has shown glass transition temperatures (Tg) well below room temperature, indicating an amorphous or liquid nature at ambient conditions. For example, a reported Tg for a similar fluorinated compound is -45°C. vulcanchem.com The decomposition process itself is often exothermic, as indicated by DSC peaks.

Table 2: Hypothetical TGA/DSC Data for this compound (based on related compounds)

| Analysis | Parameter | Value | Interpretation |

|---|---|---|---|

| TGA | Onset of Decomposition | ~250-275 °C | Initial mass loss, likely dissociation of diethanolamine. vulcanchem.comscielo.br |

| TGA | Major Decomposition | >300 °C | Degradation of the perfluorinated phosphate backbone. acs.org |

| TGA | Residual Mass at 600 °C | 10-20% | Formation of a stable char residue. mdpi.comscielo.br |

| DSC | Glass Transition (Tg) | ~ -45 °C | Amorphous nature at room temperature. vulcanchem.com |

Identification of Gaseous and Solid Degradation Products

The thermal decomposition of the perfluorinated organophosphate-diethanolamine complex is expected to generate a complex mixture of gaseous and solid products. Pyrolysis, the thermal degradation in an inert atmosphere, of organophosphates can lead to the formation of smaller volatile molecules and a carbonaceous char. ntnu.noacs.org

The gaseous products from the decomposition of the perfluorinated alkyl chains are likely to include various unsaturated perfluorocarbons, such as perfluoroalkenes (e.g., C₇F₁₄, C₆F₁₂) and hydrofluorocarbons (e.g., C₆HF₁₃). acs.org The decomposition of the phosphate ester moiety can produce volatile phosphorus-containing species, such as phosphoric acid and its esters. mdpi.com The diethanolamine component will likely degrade to form ammonia, water, and various small-chain amines and olefins. mdpi.com

The solid residue, or char, is typically a phosphorus-rich and carbonaceous material. The presence of phosphorus promotes char formation, which acts as a thermal barrier and can inhibit further combustion. mdpi.commdpi.com This charring effect is a key mechanism by which organophosphorus compounds act as flame retardants. The analysis of these degradation products is often carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Einecs Number |

|---|---|

| Diethanolamine bis(1,1,2,2-tetrafluoroethyl) phosphate | 304-903-3 |

| Diethanolamine | 203-868-0 |

| 1,1,2,2-Tetrafluoroethanol | - |

| Phosphoric Acid | - |

| O-(2-fluoroethyl)-O-(p-nitrophenyl) methylphosphonate | - |

| p-Nitrophenol | 202-857-8 |

| Ammonia | 231-635-3 |

| Water | 231-791-2 |

| bis(1,1,2,2-tetrafluoroethyl) hydrogen phosphate | - |

| mono(1,1,2,2-tetrafluoroethyl) phosphate | - |

| Perfluoro-1-heptene | - |

| 1H-perfluorohexane | - |

Photochemical Transformations and Photo-Degradation Pathways under UV/Visible Radiation

The photochemical behavior of the perfluorinated organophosphate-diethanolamine complex is largely influenced by the robust nature of the perfluoroalkyl chains. Generally, perfluorinated compounds are resistant to photolysis under typical environmental conditions. epa.gov However, the presence of the phosphate ester and amine groups can introduce photosensitive sites.

Research on related organophosphorus pesticides has shown that UV radiation can induce degradation. For instance, the photolysis of phorate (B1677698) in a methanol-water solution follows first-order kinetics with a rate constant of 4.9 × 10⁻⁵ s⁻¹ when exposed to UV light (>290 nm). cwejournal.org For the perfluorinated organophosphate-diethanolamine complex, degradation under UV/visible radiation likely proceeds through several potential pathways.

One possible mechanism involves the photo-cleavage of the P-O or C-O bonds in the phosphate ester group, a reaction observed in other organophosphate compounds. Another potential pathway is the photo-oxidation of the diethanolamine moiety, which could be initiated by the formation of reactive oxygen species (ROS) under UV irradiation. Studies on the photodegradation of dichlorvos, another organophosphate pesticide, have indicated the significant role of photogenerated hydroxyl radicals in its degradation pathway. conicet.gov.ar

Furthermore, the degradation of certain perfluoroalkyl substances can be initiated by hydrated electrons (e_aq⁻) under UV irradiation in anoxic conditions. researchgate.netacs.org For instance, the degradation of perfluorooctanoic acid (PFOA) can be significantly enhanced in the presence of a catalyst that facilitates electron transfer. researchgate.net While specific studies on this compound are not publicly available, it is plausible that similar mechanisms could be at play, leading to the eventual breakdown of the complex. The degradation byproducts would likely include shorter-chain perfluorinated carboxylic acids, fluoride (B91410) ions, and degradation products of diethanolamine. mdpi.com

The table below summarizes potential photochemical degradation pathways for the complex.

| Degradation Pathway | Description | Potential Products |

| Photo-cleavage of Phosphate Ester | The energy from UV radiation directly breaks the P-O or C-O bonds in the phosphate group. | Perfluorinated alcohols, phosphoric acid derivatives |

| Photo-oxidation of Diethanolamine | UV-induced reactive oxygen species attack the amine or alcohol groups of diethanolamine. | Aldehydes, carboxylic acids, and smaller amine fragments |

| Reductive Defluorination | In anoxic environments, hydrated electrons generated by UV light can attack the C-F bonds, leading to their cleavage. | Shorter-chain perfluorinated compounds, fluoride ions |

Oxidative Stability and Pathways of the Perfluorinated Organophosphate-Diethanolamine Complex

The oxidative stability of the perfluorinated organophosphate-diethanolamine complex is exceptionally high due to the presence of numerous carbon-fluorine bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 116 kcal/mol, which confers remarkable resistance to oxidative degradation. annualreviews.org As a result, the perfluorinated alkyl chains of the organophosphate are largely inert to chemical oxidation. lew.ro

However, the non-fluorinated portions of the complex, namely the phosphate ester linkage and the diethanolamine moiety, are more susceptible to oxidation. The diethanolamine can be oxidized at the nitrogen atom or the hydroxyl groups, potentially leading to the formation of nitrosamines or the cleavage of the C-N or C-O bonds.

The phosphate group itself is generally stable towards oxidation, but the ester linkages can be susceptible to oxidative cleavage under harsh conditions, although this is less common than hydrolytic cleavage. The presence of the electron-withdrawing perfluoroalkyl groups likely enhances the stability of the phosphate ester towards oxidation. Research on fluorinated ethers has shown that the degree of fluorine incorporation directly correlates with oxidative stability. nih.govacs.org

The table below outlines the oxidative stability of the different moieties within the complex.

| Moiety | Oxidative Stability | Potential Oxidation Products |

| Perfluoroalkyl Chains | Very High | Generally resistant to oxidation |

| Phosphate Ester Linkage | High | Resistant, but potential for cleavage under extreme conditions |

| Diethanolamine | Moderate | Nitrosamines, aldehydes, carboxylic acids |

Reactivity with Common Solvents and Reagents

The reactivity of the perfluorinated organophosphate-diethanolamine complex with common solvents and reagents is dictated by the properties of its constituent parts. Due to the highly fluorinated alkyl chains, the complex is expected to exhibit low solubility in many common organic solvents and be practically insoluble in water. greenpeace.to It is likely to be more soluble in specialized fluorous solvents or highly polar aprotic solvents that can interact with the phosphate-amine head group. wikipedia.org

The stability of per- and polyfluoroalkyl substances (PFAS) can be solvent-dependent. For instance, some perfluoroalkyl ether carboxylic acids have been shown to degrade in polar aprotic solvents like acetonitrile (B52724) (ACN), acetone, and dimethyl sulfoxide (B87167) (DMSO), while remaining stable in deionized water, methanol (B129727), and isopropanol (B130326). nih.gov

The amine and hydroxyl groups of the diethanolamine moiety can react with a variety of reagents. For example, the amine can act as a base and react with acids. The hydroxyl groups can undergo esterification or etherification reactions.

The phosphate group can be susceptible to nucleophilic attack, particularly at the phosphorus atom. This can lead to the cleavage of the phosphate ester bonds. The reactivity of organophosphate esters in nucleophilic substitution reactions is a well-studied area. frontiersin.org The presence of the bulky and electron-withdrawing perfluoroalkyl groups may sterically hinder and electronically deactivate the phosphorus center towards nucleophilic attack, thus increasing its stability compared to non-fluorinated analogues.

The table below summarizes the expected reactivity of the complex with different classes of solvents and reagents.

| Solvent/Reagent Class | Expected Reactivity |

| Protic Solvents (e.g., water, alcohols) | Low solubility. Potential for slow hydrolysis of the phosphate ester. |

| Aprotic Polar Solvents (e.g., DMSO, ACN) | Higher solubility. Potential for degradation of the perfluorinated chains. nih.gov |

| Nonpolar Solvents (e.g., hexane) | Very low solubility. |

| Acids | Reaction with the diethanolamine moiety (protonation). |

| Bases | Can catalyze the hydrolysis of the phosphate ester. |

| Nucleophiles | Potential for nucleophilic substitution at the phosphorus center. |

Ion Exchange and Ligand Exchange Reactions of the Phosphate and Amine Moieties

The perfluorinated organophosphate-diethanolamine complex possesses both acidic (phosphate) and basic (amine) functionalities, making it capable of participating in ion exchange reactions. In an aqueous environment, the diethanolamine can be protonated to form a cation, which can then exchange with other cations on a suitable ion exchange resin. Similarly, the phosphate group can be deprotonated to form an anion, which can participate in anion exchange.

The primary mechanism for the removal of some organic compounds using ion-exchange resins is through electrostatic interactions between the functional groups of the resin and the charged moieties of the organic molecule. mdpi.com The efficiency of ion exchange will depend on factors such as the pH of the solution (which determines the charge state of the complex), the ionic strength of the medium, and the type of ion exchange resin used. Chelating ion-exchange resins with aminophosphonate functional groups have shown high selectivity for certain metal ions. researchgate.net

Ligand exchange reactions are also possible, particularly at the phosphorus center of the organophosphate. While phosphate esters are generally less labile than arsenate or vanadate (B1173111) esters, they can undergo ligand exchange, especially when catalyzed. rsc.org In the context of the complex, the diethanolamine itself can be considered a ligand bound to the perfluorinated organophosphate through an acid-base interaction. This interaction can be disrupted or the diethanolamine can be replaced by other ligands. The study of ligand exchange at phosphorus centers is an active area of research. nih.gov

The table below details the potential ion and ligand exchange reactions for the complex.

| Exchange Type | Description | Influencing Factors |

| Cation Exchange | The protonated diethanolamine moiety exchanges with cations on a resin. | pH, ionic strength, resin type |

| Anion Exchange | The deprotonated phosphate moiety exchanges with anions on a resin. | pH, ionic strength, resin type |

| Ligand Exchange | The diethanolamine ligand is replaced by another Lewis base at the phosphate group. | Solvent, nature of the incoming ligand, temperature |

Table of Compound Names

| Trivial Name/Identifier | IUPAC Name |

| This compound | bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate; 2-(2-hydroxyethylamino)ethanol |

| Diethanolamine | 2,2'-Iminodi(ethan-1-ol) |

| Phorate | O,O-Diethyl S-(ethylthio)methyl phosphorodithioate |

| Dichlorvos | 2,2-Dichlorovinyl dimethyl phosphate |

| Perfluorooctanoic acid (PFOA) | Pentadecafluorooctanoic acid |

| Acetonitrile | Ethanenitrile |

| Dimethyl sulfoxide (DMSO) | (Sulfinylbis(methane)) |

| Isopropanol | Propan-2-ol |

Environmental Chemistry and Abiotic/biotic Transformations of the Perfluorinated Organophosphate Diethanolamine Complex

Environmental Distribution and Partitioning Behavior

Limited to no information is available in public literature regarding the environmental distribution and partitioning of Bis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl) 2,2-iminodiethanol phosphate (B84403). The complex nature of this molecule, which combines a perfluorinated component and a diethanolamine (B148213) group, suggests it may exhibit unique partitioning behaviors. However, without empirical data, any discussion of its environmental distribution remains speculative.

No experimentally determined or estimated soil-water partition coefficients (Kd) or organic carbon-normalized partition coefficients (Koc) for Einecs 304-903-3 have been reported in the available scientific literature. These coefficients are crucial for predicting the mobility of a substance in soil and its tendency to adsorb to sediment in aquatic environments. The absence of this data prevents a quantitative assessment of its behavior in terrestrial and aquatic systems.

There is no available data for the Henry's Law Constant for this compound. This value is essential for assessing the potential for a chemical to partition between water and air, and thus its likelihood of volatilizing from aquatic systems into the atmosphere. Without this information, the atmospheric transport potential of this compound cannot be determined.

Specific data on the detection and concentration of this compound in environmental compartments such as water, soil, air, or biota are not available. Monitoring studies that would provide insight into the environmental distribution and potential for bioaccumulation of this compound have not been published.

Abiotic Degradation Mechanisms in Environmental Matrices

Information regarding the abiotic degradation of Bis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl) 2,2-iminodiethanol phosphate is not present in the public domain. Understanding these degradation pathways is key to predicting the persistence of the compound in the environment.

No studies on the photolytic degradation of this compound in natural waters or the atmosphere have been found. Therefore, the rate and byproducts of its degradation under the influence of sunlight are unknown.

There is no available information on the hydrolysis of this compound in aqueous environmental systems. The rate of hydrolysis as a function of pH would be a critical parameter for determining its stability and persistence in various aquatic environments.

Table of Compound Names

| Identifier | Chemical Name |

| This compound | Bis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl) 2,2-iminodiethanol phosphate |

Biogeochemical Transformations and Microbial Degradation

The biogeochemical transformation of the perfluorinated organophosphate-diethanolamine complex is expected to be a multifaceted process, influenced by the distinct characteristics of its perfluorinated alkyl chains, organophosphate ester linkage, and diethanolamine salt.

Aerobic Biodegradation Studies in Soil and Water Microcosms

Aerobic biodegradation is a primary pathway for the breakdown of many organic compounds in the environment. For the perfluorinated organophosphate-diethanolamine complex, the diethanolamine and organophosphate components are more susceptible to aerobic microbial attack than the highly stable perfluorinated chains.

Studies on similar non-halogenated organophosphate esters (OPEs) have shown that aerobic biodegradation is a significant elimination process in environments like wastewater treatment plants. gdut.edu.cn The degradation rates of OPEs such as triphenyl phosphate (TPHP), tris(2-butoxyethyl) phosphate (TBOEP), and tris(n-butyl) phosphate (TNBP) have been determined, with half-lives ranging from 12.8 to 99.0 hours in enriched sludge cultures. gdut.edu.cn The degradation often proceeds through hydrolysis and hydroxylation pathways. gdut.edu.cn For instance, Brevibacillus brevis has been shown to degrade TPHP to diphenyl phosphate (DPHP) and monophenyl phosphate (MPHP) under aerobic conditions. gdut.edu.cn

The perfluorinated component, however, is significantly more resistant to aerobic degradation. Research on fluorotelomer alcohols (FTOHs), which are structurally related to the perfluorinated chains of the complex, indicates that while they can biodegrade aerobically in soil and sludge, the process is often slow and results in the formation of persistent perfluorinated carboxylic acids (PFCAs). rsc.orgmcgill.ca The half-life of 8:2 FTOH in aerobic soils can vary from 2 to 7 days, with a significant portion being converted to PFOA. mcgill.ca The origin and type of microbial community play a crucial role in the extent and rate of this transformation. mcgill.ca

Table 1: Aerobic Biodegradation of Related Compounds

| Compound Class | Example Compound | Environment | Key Findings | Half-Life | Reference |

|---|---|---|---|---|---|

| Non-halogenated OPEs | Triphenyl phosphate (TPHP) | Enriched sludge culture | Degraded to DPHP and MPHP | 12.8–30.1 hours | gdut.edu.cn |

| Non-halogenated OPEs | Tris(n-butyl) phosphate (TNBP) | Enriched sludge culture | Lower degradation rate than TPHP | 77–99 hours | gdut.edu.cn |

| Fluorotelomer Alcohols | 8:2 FTOH | Aerobic soils | Biodegrades to form PFOA | 2–7 days | mcgill.ca |

| Fluorotelomer Sulfonic Acids | 6:2 FTSA | Activated sludge | Biodegradability varies with sludge origin | Not consistently determined | mcgill.ca |

Anaerobic Transformation Pathways

Under anaerobic conditions, the transformation of the perfluorinated organophosphate-diethanolamine complex is expected to follow different pathways. Anaerobic environments are prevalent in sediments, deeper soil layers, and certain wastewater treatment processes like anaerobic digestion.

For the organophosphate ester portion, anaerobic degradation can occur, although the rates and pathways may differ from aerobic processes. Some OPEs, like TPHP, have shown rapid degradation under anaerobic conditions. gdut.edu.cn However, for many other OPEs, anaerobic transformation is slower. ntnu.no

The perfluorinated chains are generally resistant to anaerobic biotransformation. Studies on FTOHs under methanogenic conditions have shown that their anaerobic biotransformation is inefficient in shortening the carbon chains to form PFCAs. researchgate.net This suggests that the perfluorinated part of the complex is likely to persist in anaerobic environments. However, some research indicates that an oxygen-independent pathway might lead to enhanced degradation of PFAS, but this area requires more investigation. nih.gov The bacterium Acidimicrobiaceae sp. strain A6 has demonstrated the ability to defluorinate PFOA under anaerobic conditions in microbial electrolysis cells, suggesting that specialized microorganisms might be capable of breaking the strong carbon-fluorine bonds. researchgate.net

Identification of Microbial Metabolites and By-products

The microbial degradation of the perfluorinated organophosphate-diethanolamine complex is expected to yield a variety of metabolites and by-products.

From the organophosphate ester moiety, hydrolysis is a primary degradation pathway, leading to the formation of dialkyl and monoalkyl phosphates. gdut.edu.cn For example, the aerobic degradation of TPHP produces diphenyl phosphate (DPHP) and monophenyl phosphate (MPHP). gdut.edu.cn Hydroxylation and subsequent methoxylation have also been identified as transformation pathways for some OPEs. gdut.edu.cn

The diethanolamine part can be metabolized by various microorganisms, potentially leading to the formation of smaller amines and organic acids.

The perfluorinated component's transformation is more complex and of greater environmental concern. Aerobic biodegradation of FTOHs consistently yields PFCAs of the same and shorter chain lengths. rsc.org For instance, 8:2 FTOH degrades to PFOA (C8), as well as shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA). rsc.orgresearchgate.net Intermediate products can include polyfluorinated acids like 5:3 acid. nih.gov These perfluorinated acids are considered terminal degradation products as they are highly resistant to further breakdown. erwiki.net

Table 2: Identified Microbial Metabolites of Related Compound Classes

| Original Compound Class | Example Precursor | Metabolite(s) | Transformation Pathway | Reference |

|---|---|---|---|---|

| Organophosphate Esters | Triphenyl phosphate (TPHP) | Diphenyl phosphate (DPHP), Monophenyl phosphate (MPHP) | Hydrolysis | gdut.edu.cn |

| Organophosphate Esters | Chlorpyrifos-methyl, Temephos | Oxo-derivatives, Sulfoxides | Oxidation | nih.gov |

| Fluorotelomer Alcohols | 8:2 FTOH | PFOA, PFPeA, PFBA, 8:2 FTUA | Aerobic Biodegradation | rsc.orgresearchgate.net |

| Fluorotelomer Alcohols | 6:2 FTOH | 5:3 Polyfluorinated acid, PFHxA | Mycoremediation (P. chrysosporium) | nih.gov |

Environmental Persistence and Half-Life Determination in Diverse Ecosystems

The environmental persistence of the perfluorinated organophosphate-diethanolamine complex is largely dictated by its perfluorinated component. PFAS are notoriously persistent in the environment due to the strength of the carbon-fluorine bond. researchgate.net

The half-life of the organophosphate and diethanolamine moieties is expected to be relatively short, on the order of days to weeks, depending on environmental conditions and microbial activity. gdut.edu.cn In contrast, the perfluorinated chains and their ultimate degradation products, PFCAs, are extremely persistent, with half-lives in the environment that can be on the order of decades or longer. undp.org

Determining a single half-life for the entire complex is challenging due to the disparate persistence of its components. The initial transformation may be rapid, driven by the degradation of the organophosphate and diethanolamine, but this will lead to the release of highly persistent perfluorinated compounds. Chlorinated OPEs, which share some persistence characteristics with perfluorinated compounds, have been noted for their greater environmental persistence compared to non-chlorinated OPEs. mdpi.commdpi.com

Long-Range Environmental Transport Modeling and Potential for Accumulation

The perfluorinated organophosphate-diethanolamine complex has the potential for long-range environmental transport. While the intact complex may have low volatility, its degradation can lead to the formation of more mobile substances. au.dk

Per- and polyfluoroalkyl substances can be transported over long distances in the atmosphere, primarily as more volatile precursor compounds like FTOHs. au.dkdiva-portal.org These precursors can then undergo atmospheric oxidation to form ionic PFAS, such as PFCAs, which are then deposited in remote regions like the Arctic through wet and dry deposition. au.dk The atmospheric residence time for FTOHs is estimated to be between 50 and 70 days before they are photodegraded to the corresponding ionized PFAS. au.dk Another significant transport pathway is via ocean currents, with PFAS being detected in seawater far from industrial sources. erwiki.netresearchgate.net

The bioaccumulative potential of the complex is also a concern. The perfluorinated chains are lipophobic but can bind to proteins in the blood, leading to bioaccumulation in organisms. Longer-chained PFAS tend to sorb more readily to soil and sediment. nih.gov Organophosphate esters have also been detected in remote environments like the Arctic, suggesting their potential for long-range transport, although their persistence may be lower than that of PFAS. mdpi.com

Analytical Methodologies for Trace Level Detection in Environmental Samples

The detection of the perfluorinated organophosphate-diethanolamine complex and its transformation products at trace levels in environmental samples requires sophisticated analytical techniques.

The standard methods for analyzing organophosphates in environmental matrices like water and soil involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.netcdc.govmdpi.comdrawellanalytical.com Detectors such as flame photometric detectors (FPD) and nitrogen-phosphorus detectors (NPD) are often used for their specificity to phosphorus-containing compounds. cdc.gov Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid microextraction (LLME) to concentrate the analytes from the sample matrix. researchgate.netcdc.gov

For the perfluorinated components, LC-MS/MS is the most common analytical technique. diva-portal.org This method allows for the sensitive and selective quantification of various PFAS, including PFCAs and their precursors. The use of high-resolution mass spectrometry (HRMS) is also becoming more common for identifying novel and emerging PFAS. nih.gov

Given the complex nature of the target compound, a multi-residue method combining elements of both organophosphate and PFAS analysis would be necessary for its comprehensive detection and the characterization of its various degradation products.

Table 3: Analytical Techniques for Compound Detection

| Analyte Class | Analytical Technique | Sample Preparation | Common Detectors/Interfaces | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Organophosphates | GC, LC-MS | SPE, LLME | NPD, FPD, MS | 0.01-0.1 µg/L (in water) | nih.govresearchgate.netcdc.gov |

| Per- and Polyfluoroalkyl Substances (PFAS) | LC-MS/MS, HRMS | SPE | MS/MS, HRMS | Varies (pg/L to ng/L range) | diva-portal.orgdiva-portal.org |

| Organophosphates | HPLC | SPE | Diode Array, MS | ~100 ng | mdpi.com |

Compound Names Table

| Common Name/Acronym | Chemical Name |

| DPHP | Diphenyl phosphate |

| FTOH | Fluorotelomer alcohol |

| MPHP | Monophenyl phosphate |

| OPE | Organophosphate ester |

| PFAS | Per- and polyfluoroalkyl substances |

| PFBA | Perfluorobutyric acid |

| PFCA | Perfluorinated carboxylic acid |

| PFPeA | Perfluoropentanoic acid |

| PFOA | Perfluorooctanoic acid |

| TBOEP | Tris(2-butoxyethyl) phosphate |

| TNBP | Tris(n-butyl) phosphate |

| TPHP | Triphenyl phosphate |

| This compound | bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

| Diethanolamine | 2,2'-Iminodiethanol |

Advanced Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

The accurate analysis of this compound and its transformation products from environmental samples such as water, soil, and biota necessitates robust sample preparation to remove interfering matrix components and concentrate the analytes of interest. The physicochemical properties of the parent compound (a large, fluorinated ionic complex) and its degradation products (including smaller, anionic PFCAs and potentially neutral or volatile compounds) guide the choice of extraction methodology.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is the most prevalent technique for extracting and purifying per- and polyfluoroalkyl substances (PFAS), including PAPs, from aqueous and solid samples. researchgate.netfrontiersin.org For anionic compounds like mono- and diPAPs and their PFCA degradation products, Weak Anion Exchange (WAX) cartridges are highly effective. diva-portal.orgresearchgate.netnih.govpku.edu.cn These cartridges typically use a polystyrene-divinylbenzene sorbent functionalized with a positively charged ligand to retain the anionic analytes. epa.gov

The general SPE procedure for aqueous samples involves the following steps:

Sample Pretreatment: The water sample (typically 100-500 mL) is often fortified with isotopically labeled internal standards to correct for matrix effects and recovery losses. epa.gov

Cartridge Conditioning: The WAX cartridge is conditioned sequentially with a solvent like methanol (B129727) and then with purified water or a buffer to activate the sorbent. chromatographyonline.com

Sample Loading: The water sample is passed through the conditioned cartridge, where the target analytes are adsorbed onto the solid phase.

Washing: The cartridge is washed with a solution, such as an aqueous ammonium (B1175870) acetate (B1210297) buffer, to remove hydrophilic interferences. epa.gov

Elution: The retained analytes are eluted from the cartridge using an organic solvent, often methanol, sometimes containing a modifier like ammonium hydroxide (B78521) to facilitate the release of the anionic compounds. pku.edu.cnepa.gov

Concentration: The eluate is typically concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis. epa.gov

For solid matrices like soil or sediment, a solvent extraction is first performed, commonly using methanol or acetonitrile (B52724), sometimes with the aid of sonication. frontiersin.orgdspsystems.eu The resulting extract can then be diluted and cleaned up using an SPE procedure similar to that for water samples. frontiersin.org

Table 1: Performance of Weak Anion Exchange (WAX) SPE for Polyfluoroalkyl Phosphates (PAPs)

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) offers an alternative for isolating analytes, particularly from complex aqueous matrices. Ion-pair extraction is a common LLE approach for anionic PFAS. dspsystems.eu This method involves the addition of a cationic ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), to the sample. dspsystems.eu The TBA forms a neutral ion pair with the anionic analyte, which can then be efficiently extracted into a nonpolar organic solvent like methyl-tert-butyl ether (MTBE). dspsystems.eu Another approach for PFAAs involves using ionic liquids like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide dissolved in a solvent such as n-octanol, which has shown high extraction efficiency for PFOA from dilute wastewater. chromatographyonline.com While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the determination of non-volatile, ionic, and polar per- and polyfluorinated compounds, including the parent compound this compound and its expected non-volatile transformation products like PFCAs and intermediate PAPs. diva-portal.orgnih.gov The high selectivity and sensitivity of LC-MS/MS operating in multiple reaction monitoring (MRM) mode allow for accurate quantification at trace levels (pg/L to ng/L) even in complex environmental matrices. pku.edu.cnshimadzu.com

Liquid Chromatography (LC)

Reversed-phase chromatography is typically employed for separation. C18 columns are widely used, although C8 columns have also been shown to provide good separation and retention for PAPs. pku.edu.cn The mobile phase usually consists of a mixture of methanol or acetonitrile and water, with a modifier added to control pH and improve ionization. pku.edu.cn Ammonium acetate or ammonium hydroxide are common additives, as analysis is performed in negative ion mode. pku.edu.cn A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate the various analytes, from the more polar, shorter-chain PFCAs to the larger, more hydrophobic PAPs.

Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in the negative ion mode is the standard for analyzing these compounds, as they readily form [M-H]⁻ ions. In the tandem mass spectrometer, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and one or more characteristic product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for false positives from matrix interferences. For quantitative analysis, the use of corresponding isotopically labeled internal standards is crucial to compensate for any signal suppression or enhancement caused by the sample matrix. diva-portal.orgnih.gov

Table 2: Typical LC-MS/MS Parameters for the Analysis of Polyfluoroalkyl Phosphates (PAPs)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

While LC-MS/MS is ideal for the parent compound and its ionic degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing any volatile or semi-volatile transformation products. researchgate.net Abiotic or biotic degradation of the large this compound complex could potentially yield smaller, more volatile fluorinated substances, such as fluorotelomer alcohols (FTOHs), which are known degradation intermediates of some PAPs. nih.gov

The analysis of organophosphorus degradation products by GC-MS often poses a challenge due to their polarity and low volatility. Therefore, a derivatization step is frequently required to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. Common derivatization techniques include silylation or methylation, which replace active hydrogen atoms with less polar functional groups.

For example, studies on the degradation of organophosphorus nerve agents, which share the phosphate core, rely on derivatization to analyze their phosphonic acid hydrolysis products by GC-MS. Similarly, should the degradation of this compound produce small, polar phosphate-containing fragments, derivatization would be essential for their analysis. The GC-MS system, often operating in selected ion monitoring (SIM) mode, provides high sensitivity and selectivity for target volatile analytes. shimadzu.com This allows for the clear identification and quantification of volatile degradation products that would be missed by typical LC-MS/MS methods designed for non-volatile compounds.

Table of Mentioned Compounds

Advanced Applications in Materials Science, Chemical Engineering, and Industrial Processes Non Biological, Non Dosage, Non Safety Focused

Role as Surfactants and Emulsifiers in Dispersions and Formulations

Fluorinated phosphate (B84403) esters are a unique class of surfactants known for their high performance in reducing surface and interfacial tension. Their structure, which combines a fluorinated carbon chain (hydrophobic and oleophobic tail) with a phosphate group (hydrophilic head), gives them exceptional properties that are leveraged in various industrial applications.

Surface Tension Reduction and Interfacial Properties

A key characteristic of fluorinated surfactants is their ability to significantly lower the surface tension of aqueous solutions, even at very low concentrations. researchgate.netnih.gov The fluorinated tails are highly effective at migrating to the surface of a liquid, disrupting the cohesive energy between water molecules. This leads to a dramatic reduction in surface tension, often to levels below 20 mN/m, which is a feat not achievable with conventional hydrocarbon-based surfactants. mdpi.com This high efficiency in surface tension reduction makes them excellent wetting, spreading, and leveling agents in a variety of formulations. carytrad.com.tw

Representative Surface Tension of Aqueous Solutions of Fluorinated Surfactants:

| Surfactant Type | Concentration (wt%) | Surface Tension (mN/m) |

| Short-chain perfluoro-based anionic phosphate ester | 0.1 | ~16 |

| Branched fluorinated surfactant with acrylate | 0.05 | < 20 |

| Perfluorooctanoic acid (PFOA) | 0.1 | ~25 |

This table presents illustrative data for analogous fluorinated surfactants to demonstrate the typical range of surface tension reduction.

Micellar Aggregation and Critical Micelle Concentration (CMC) Determinations

Like other surfactants, fluorinated phosphate esters self-assemble into micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). nih.gov Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules aggregate to form micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous environment.

Fluorinated surfactants are known for their very low CMC values compared to their hydrocarbon counterparts. researchgate.netnih.gov This means they are effective at lower concentrations, which can be economically and environmentally advantageous. The strong hydrophobicity of the fluorinated chain is a primary driver for this efficient micellization.

Representative Critical Micelle Concentration (CMC) of Fluorinated Surfactants in Water:

| Surfactant | CMC (mM) |

| Perfluorooctanoic acid (PFOA) | ~8-10 |

| Perfluorooctane (B1214571) sulfonate (PFOS) | ~6-8 |

| Short-chain fluorinated surfactants | Generally higher than long-chain counterparts |

This table provides typical CMC values for well-studied fluorinated surfactants to illustrate the low concentrations at which they form micelles.

Stabilization of Emulsions and Suspensions

The ability of fluorinated phosphate esters to reduce interfacial tension and form stable films at interfaces makes them effective emulsifiers and stabilizers. In emulsions, which are mixtures of immiscible liquids like oil and water, these surfactants adsorb at the oil-water interface, creating a protective barrier that prevents the droplets from coalescing.